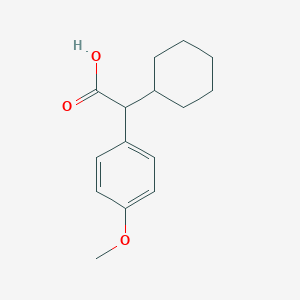

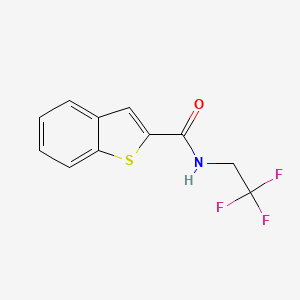

2-环己基-2-(4-甲氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid and its derivatives involves several key methodologies. Notably, one study describes the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which are synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of POCl3 or PPA, showing significant antimicrobial activities (Noolvi et al., 2016). Another research effort describes the routes to synthesize analgesic compounds starting from derivatives of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid, demonstrating the versatility of the compound in synthesizing biologically active molecules (Bruderer & Bernauer, 1983).

Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid derivatives has been elucidated through various spectroscopic methods. For example, a study on the synthesis and resolution of 2-(cyclohexyl-4-(2-quinolylmethoxy)phenyl)methoxyiminopropionic acid, a potent leukotriene biosynthesis inhibitor, utilized dibenzoyltartaric acid as the chiral auxiliary, emphasizing the importance of stereochemistry in the compound's biological activity (Kolasa et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is highlighted in its derivatives' ability to undergo various chemical transformations. One compound of interest, synthesized through regioselective bromination, demonstrates the influence of substituents on the compound's electronic properties and reactivity (Guzei et al., 2010).

科学研究应用

- 抗炎药: 2-环己基-2-(4-甲氧基苯基)乙酸具有抗炎特性,使其在药物开发中具有重要价值 . 研究人员正在探索其作为非甾体抗炎药 (NSAID) 或新型抗炎药先导化合物的潜力。

- 金属离子配体: 2-环己基-2-(4-甲氧基苯基)乙酸在金属配合物的合成中充当配体。 这些配合物在催化、生物无机化学和材料科学领域有着广泛的应用 .

药物合成与药物化学

金属配合物与配位化学

总之,2-环己基-2-(4-甲氧基苯基)乙酸架起了有机合成、药物化学和材料科学之间的桥梁。 其独特的结构为激动人心的研究方向打开了大门,科学家们不断探索其多方面的应用 . 如果你有任何其他问题或需要更多细节,请随时提问!😊

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

This compound is a derivative of 4-Methoxyphenylacetic acid, which has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Mode of Action

As a derivative of 4-Methoxyphenylacetic acid, it may interact with its targets in a similar manner .

生化分析

Biochemical Properties

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

At the molecular level, 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid remains stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant toxicity.

Metabolic Pathways

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution.

Subcellular Localization

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors.

属性

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGPGFTLZFUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494872.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2494873.png)

![9-benzyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2494875.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)